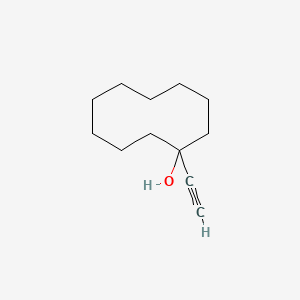

1-Ethynylcyclodecanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-ethynylcyclodecan-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-12(13)10-8-6-4-3-5-7-9-11-12/h1,13H,3-11H2 |

InChI Key |

QOOLGAIFQCFHIK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCCCCCCCC1)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Ethynylcyclodecanol

Retrosynthetic Approaches to the 1-Ethynylcyclodecanol Skeleton

Retrosynthetic analysis, a method for deconstructing a target molecule to identify potential starting materials, provides a logical framework for planning the synthesis of this compound. lkouniv.ac.injournalspress.com This process involves imaginary bond disconnections and functional group interconversions to simplify the complex target structure. lkouniv.ac.injournalspress.come3s-conferences.org

Identification of Key Disconnections and Synthons for this compound

A primary disconnection for this compound is the carbon-carbon bond between the cyclodecyl ring and the ethynyl (B1212043) group. This leads to two key synthons: a cyclodecanone (B73913) electrophile and an ethynyl anion nucleophile. wikipedia.org

Cyclodecanone Synthon: This electrophilic synthon is represented by the cyclodecanone molecule.

Ethynyl Anion Synthon: This nucleophilic synthon corresponds to an acetylide species, typically generated from acetylene (B1199291). wikipedia.org

The synthetic equivalents for these synthons are the actual reagents used in the laboratory. For the ethynyl anion, sodium acetylide or lithium acetylide are common synthetic equivalents. wikipedia.org

A further disconnection of the cyclodecane (B1584694) ring itself can be envisioned, for example, by breaking a carbon-carbon bond to reveal a linear precursor. This strategy, however, must account for the challenges of macrocyclization. wikipedia.org

Application of Functional Group Interconversions (FGIs) in the Retrosynthesis of this compound

Functional group interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is transformed into another to facilitate a key disconnection or simplify the synthesis. lkouniv.ac.inub.edusolubilityofthings.comimperial.ac.uk In the context of this compound, a key FGI is the transformation of the target tertiary alcohol into a ketone (cyclodecanone). lkouniv.ac.in This is a logical step as the addition of an organometallic reagent, such as an acetylide, to a ketone is a standard method for forming tertiary alcohols. chemistrydocs.com

Another potential FGI could involve the conversion of other functional groups on a pre-existing cyclodecane ring into the required hydroxyl group, although the direct ethynylation of cyclodecanone is the more direct approach. ub.edusolubilityofthings.com

Formation of the Cyclodecanol (B74256) Ring System

Ring-Closing Reactions for the Cyclodecane Core of this compound

Several methods have been developed for the synthesis of large carbocyclic rings, which can be adapted for the formation of the cyclodecane core. du.ac.in

| Ring-Closing Reaction | Description | By-products |

| Acyloin Condensation | Reductive coupling of dicarboxylic esters using metallic sodium to form an α-hydroxy ketone (acyloin). | Sodium alkoxide |

| Thorpe-Ziegler Reaction | Intramolecular condensation of dinitriles in the presence of a base to form a cyclic α-cyanoenamine, which can be hydrolyzed to a cyclic ketone. du.ac.in | Ammonia |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene using a transition metal catalyst (e.g., Grubbs' catalyst) to form a cycloalkene and a volatile alkene. du.ac.inwikipedia.orgorganic-chemistry.org | Ethylene (typically) du.ac.inwikipedia.org |

High-dilution techniques are often employed in these reactions to favor the desired intramolecular cyclization over intermolecular polymerization. wikipedia.orgdu.ac.in For example, the synthesis of cyclododecanone, a close analog of cyclodecanone, has been achieved from cyclododecatriene through a three-step process involving epoxidation, hydrogenation to cyclododecanol, and subsequent oxidation. scirp.org

Stereocontrol during Cyclodecane Ring Formation

Achieving stereocontrol in the synthesis of substituted cyclodecanes is complicated by the conformational flexibility of the ring. github.io The boat-chair-boat conformation is generally considered the most stable for cyclodecane. github.iodu.ac.in Stereochemical outcomes of reactions on cyclodecane rings can often be predicted by considering the principle of peripheral attack, where the reagent approaches from the less hindered convex face of the molecule. github.io

For instance, in the synthesis of natural products containing nine-membered rings, macrocyclic stereocontrol has been used to direct dihydroxylation reactions without the need for asymmetric reagents. wikipedia.org While specific studies on the stereocontrolled synthesis of this compound are not prevalent, the principles established for other medium-sized rings would be applicable. github.iowikipedia.org

Introduction of the Ethynyl Moiety

The final key step in the synthesis of this compound is the introduction of the ethynyl group onto the cyclodecanone precursor. This is typically achieved through a nucleophilic addition of an acetylide anion to the carbonyl carbon of cyclodecanone.

The reaction involves the deprotonation of acetylene with a strong base, such as sodium amide or an organolithium reagent, to form the corresponding acetylide. This powerful nucleophile then attacks the electrophilic carbonyl carbon of cyclodecanone. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

The use of cerium-based reagents has been shown to be effective in the ethynylation of ketones, in some cases providing higher yields than the corresponding lithium reagents. wordpress.com

Alkynylation Reactions at the Tertiary Alcohol Center

The most direct and common method for the synthesis of this compound is the alkynylation of cyclodecanone. This reaction involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of the cyclic ketone.

Key Reagents and Conditions:

The generation of the acetylide nucleophile is typically achieved by reacting acetylene gas with a strong base. Common bases used for this purpose include:

Sodium amide (NaNH2) in liquid ammonia: This is a classic and effective method for deprotonating acetylene. The reaction is typically carried out at low temperatures (-78 °C to -33 °C).

Lithium acetylide: This can be prepared in situ from acetylene and an organolithium reagent like n-butyllithium (n-BuLi) or generated from lithium amide.

Grignard reagents: Ethynylmagnesium bromide, prepared from acetylene and a Grignard reagent such as ethylmagnesium bromide, is another common nucleophile for this transformation.

The general reaction scheme is as follows:

Deprotonation of Acetylene: HC≡CH + Base → HC≡C⁻ + Base-H⁺

Nucleophilic Attack: HC≡C⁻ + Cyclodecanone → 1-Ethynylcyclodecanoxide

Protonation: 1-Ethynylcyclodecanoxide + H⁺ (from workup) → this compound

The choice of base and solvent can influence the reaction yield and purity of the product. The reaction of cyclododecanone, a larger ring ketone, with propargylamines in the presence of a copper catalyst has been noted to be challenging, suggesting that steric hindrance in large-ring ketones can be a significant factor. nih.gov

Table 1: Reagents for Alkynylation of Cyclodecanone

| Reagent System | Base | Solvent | Typical Temperature |

| Acetylene/Sodium Amide | Sodium Amide (NaNH₂) | Liquid Ammonia | -78 to -33 °C |

| Lithium Acetylide | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 to 0 °C |

| Ethynylmagnesium Bromide | Ethylmagnesium Bromide | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temp. |

Alternative Strategies for Ethynyl Group Installation in this compound

While direct alkynylation of cyclodecanone is the most straightforward approach, alternative strategies can be envisioned, particularly in the context of synthesizing more complex derivatives or when the direct approach is inefficient. These methods often involve multistep sequences.

One hypothetical alternative could involve the synthesis of a cyclodecane derivative bearing a suitable leaving group at the desired position, followed by nucleophilic substitution with an acetylide. However, creating a tertiary center with a good leaving group on a cyclodecane ring can be challenging and prone to elimination side reactions.

Another conceptual approach involves ring-closing metathesis (RCM) of a diene or enyne precursor that already contains the ethynyl-bearing stereocenter. This strategy is more common for the synthesis of complex macrocycles and might be overly complex for the direct synthesis of this compound itself but could be relevant for its analogs.

Furthermore, fragmentation reactions of larger polycyclic systems could potentially generate cyclodecane derivatives. For instance, the fragmentation of hydroperoxides derived from cycloalkane-fused furans has been used to synthesize functionalized butenolides, demonstrating a ring-opening strategy. chemrxiv.org While not a direct route to this compound, it showcases the creative potential of ring-opening reactions in accessing medium-sized rings.

Protecting Group Chemistry in this compound Synthesis

In the synthesis of this compound and its derivatives, protecting groups play a crucial role in preventing unwanted side reactions of the hydroxyl and terminal alkyne functionalities. organic-chemistry.org

Selective Protection and Deprotection of the Hydroxyl Group

The tertiary hydroxyl group in this compound can be acidic and may interfere with subsequent reactions, such as metal-catalyzed couplings, or reactions involving strong bases or nucleophiles. masterorganicchemistry.com Therefore, its protection is often necessary.

Common protecting groups for alcohols include:

Silyl (B83357) ethers: Trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers are widely used. They are typically installed using the corresponding silyl chloride in the presence of a base like pyridine (B92270) or imidazole. organicchemistrytutor.com Deprotection is usually achieved with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). organicchemistrytutor.com The steric bulk of the silyl group can be chosen to control its stability and ease of removal.

Benzyl (B1604629) ethers: Formed by reacting the alcohol with a benzyl halide under basic conditions (Williamson ether synthesis), benzyl ethers are robust to many reaction conditions. organicchemistrytutor.comweebly.com They are typically removed by catalytic hydrogenation. weebly.com

Acetals: Protecting groups like tetrahydropyranyl (THP) are formed by reacting the alcohol with dihydropyran under acidic conditions. organicchemistrytutor.comweebly.com These are stable to basic and nucleophilic reagents but are readily cleaved with aqueous acid. libretexts.org

Table 2: Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Trimethylsilyl | TMS | Trimethylsilyl chloride, Pyridine | TBAF, HF, mild acid |

| tert-Butyldimethylsilyl | TBDMS | TBDMS chloride, Imidazole | TBAF, HF, stronger acid |

| -Butyldiphenylsilyl | TBDPS | TBDPS chloride, Imidazole | TBAF, HF |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C |

| Tetrahydropyranyl | THP | Dihydropyran, cat. Acid | Aqueous acid |

Considerations for Alkyne Protection Strategies

The terminal proton of the ethynyl group is acidic and can react with strong bases or organometallic reagents. If a reaction requires such reagents and the terminal alkyne needs to be preserved for later transformations, its protection is essential.

The most common protecting group for terminal alkynes is a silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. The alkyne is deprotonated with a strong base like n-BuLi, and the resulting acetylide is quenched with the silyl chloride.

Protection: R-C≡CH + n-BuLi → R-C≡CLi --(Me₃SiCl)→ R-C≡C-SiMe₃

Deprotection: The silyl group is readily removed under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source like TBAF, regenerating the terminal alkyne.

The choice of silyl group can offer differential stability. A bulky group like TIPS is more stable than TMS and may be preferred in multi-step syntheses where the protecting group needs to withstand a wider range of conditions. For instance, the synthesis of a cyclophane-containing octacobalt complex involved the desilylation of a terminal acetylene as a key step. beilstein-journals.org

Catalytic Methodologies in this compound Synthesis

Catalytic methods, particularly those involving transition metals, are powerful tools for the synthesis and derivatization of molecules like this compound. sioc-journal.cn

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Once this compound is synthesized, the terminal alkyne serves as a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of derivatives. wiley-vch.de

Sonogashira Coupling: This is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate. wiley-vch.de It is one of the most important methods for the synthesis of substituted alkynes. For example, this compound could be coupled with various aryl halides to produce 1-(arylethynyl)cyclodecanols. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine). wiley-vch.de

Suzuki Coupling: While the classic Suzuki reaction couples organoboron compounds with halides, variations exist for the coupling of terminal alkynes. libretexts.org The alkyne can be first converted to an alkynylboronate ester, which can then participate in a Suzuki coupling with an aryl or vinyl halide. This approach provides an alternative to the Sonogashira coupling. libretexts.org

Heck Alkynylation: This refers to the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. acs.org It is mechanistically related to the Sonogashira coupling but can sometimes be performed without a copper co-catalyst.

Table 3: Metal-Catalyzed Coupling Reactions for this compound Derivatives

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Sonogashira Coupling | This compound + Ar-X | Pd catalyst, Cu(I) co-catalyst, Base | 1-(Arylethynyl)cyclodecanol |

| Suzuki Coupling | 1-(Boryl)ethynylcyclodecanol + Ar-X | Pd catalyst, Base | 1-(Arylethynyl)cyclodecanol |

| Heck Alkynylation | This compound + Ar-X | Pd catalyst, Base | 1-(Arylethynyl)cyclodecanol |

These catalytic methodologies significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. eie.gr

Biocatalytic and Chemoenzymatic Pathways for Analogous Transformations

While the direct biocatalytic synthesis of this compound from cyclodecanone and an acetylene source is not extensively documented, the principles of biocatalysis and chemoenzymatic synthesis offer powerful strategies for analogous transformations, particularly in the creation of structurally related propargyl alcohols. These methods are prized for their high selectivity (enantio-, regio-, and chemo-selectivity) and operation under mild, environmentally benign conditions. The primary application in this context involves the synthesis of chiral propargyl alcohols, which are valuable building blocks in medicinal chemistry and materials science. Since this compound is achiral, these analogous transformations highlight the potential of enzymatic methods for producing more complex, chiral derivatives.

One of the most established chemoenzymatic strategies is the kinetic resolution of racemic tertiary propargyl alcohols using lipases. In this approach, a racemic mixture of a propargyl alcohol is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. Subsequent separation of the acylated ester from the unreacted alcohol yields both enantiomers in high enantiomeric purity. Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized for enhanced stability and reusability, are highly effective for this purpose. The efficiency of the resolution is dictated by the enzyme's ability to differentiate between the two enantiomers, a value quantified by the enantiomeric ratio (E-value).

Research findings have demonstrated the successful resolution of various tertiary propargyl alcohols using this method. For instance, the resolution of 1-ethynyl-2-methyl-1-cyclohexanol, an analog of this compound, can be achieved with high efficiency using CAL-B and an acyl donor like vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

Another emerging area involves the direct, albeit challenging, asymmetric enzymatic alkynylation of ketones . This transformation represents a significant challenge for biocatalysis as it involves the formation of a carbon-carbon bond, a reaction not typically found in the native repertoire of most enzymes. However, research into enzyme engineering and directed evolution is paving the way for novel biocatalysts capable of performing such non-natural reactions. By creating mutant enzymes with tailored active sites, it may become feasible to catalyze the direct addition of an acetylide nucleophile to a prochiral ketone, yielding an enantioenriched propargyl alcohol in a single step. While practical applications for large-ring ketones like cyclodecanone are still in development, proof-of-concept studies with other carbonyl compounds underscore the future potential of this strategy.

The table below summarizes representative data from chemoenzymatic resolutions of tertiary propargyl alcohols, which are structurally analogous to this compound.

Photocatalytic and Electrocatalytic Approaches for Related Functionalizations

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis to access novel reactivity and perform challenging transformations under mild conditions. While specific protocols for this compound are not mainstream, these technologies provide powerful conceptual frameworks for related functionalizations, such as the C-H alkynylation of cycloalkanes or the direct reductive coupling of ketones with alkyne sources.

Photocatalytic Strategies: Photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. This approach could be hypothetically applied to the synthesis of this compound analogs in several ways:

C(sp³)–H Alkynylation: A photocatalyst, upon excitation by visible light, could oxidize a suitable hydrogen atom donor to generate a radical. This radical could then abstract a hydrogen atom from cyclodecane, forming a cyclodecyl radical. This radical could subsequently be trapped by an electrophilic alkynylating reagent, such as an ethynyl benziodoxolone (EBX) reagent, to forge the C-C bond. This circumvents the pre-functionalization required in traditional ketone-based routes.

Reductive Coupling: A photocatalytic system could be designed to reduce a ketone (like cyclodecanone) to a ketyl radical anion. This nucleophilic radical could then add to a suitable alkyne acceptor. This pathway is conceptually similar to electrochemical methods but driven by light energy.

Electrocatalytic Strategies: Electrosynthesis uses electrical current to drive non-spontaneous chemical reactions. For the synthesis of propargyl alcohols, electrochemistry offers a compelling alternative to traditional organometallic reagents. The most relevant approach is the electroreductive coupling of a ketone with an activated alkyne .

In a typical setup, a constant current or potential is applied to an electrochemical cell containing the ketone (e.g., cyclodecanone), a proton source, and a suitable alkyne source. At the cathode (the reducing electrode), the ketone is reduced by one electron to form a highly reactive ketyl radical anion. This nucleophilic species can then add across the triple bond of an activated alkyne, such as a propiolate ester or an alkynyl sulfone. A subsequent protonation or workup step furnishes the tertiary propargyl alcohol. This method avoids the use of stoichiometric, highly reactive, and moisture-sensitive organometallic reagents like Grignard or organolithium compounds, making it an attractive green chemistry alternative. The reaction can often be performed in undivided cells with sacrificial anodes (e.g., magnesium or aluminum) that simplify the experimental procedure.

The table below outlines conditions for representative photocatalytic and electrocatalytic functionalizations that are analogous to the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Ethynylcyclodecanol

Transformations at the Ethynyl (B1212043) Functional Group of 1-Ethynylcyclodecanol

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in addition, cycloaddition, and cross-coupling reactions.

Hydration and Hydroboration-Oxidation Reactions of the Alkyne Moiety

The addition of water across the triple bond of this compound can be achieved through two primary methods, each yielding a different constitutional isomer.

Hydration (Markovnikov Addition): In the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst (HgSO₄), the hydration of the terminal alkyne in this compound follows Markovnikov's rule. libretexts.orgchemistrysteps.com The initial reaction produces an enol intermediate, where the hydroxyl group adds to the more substituted carbon of the triple bond. This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding 1-acetylcyclodecanol. libretexts.org

Hydroboration-Oxidation (Anti-Markovnikov Addition): Conversely, the hydroboration-oxidation sequence provides a method for the anti-Markovnikov hydration of the alkyne. libretexts.orgyoutube.com The reaction typically employs a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent a second addition to the resulting vinylborane. youtube.comlibretexts.org This is followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. libretexts.org The boron atom adds to the terminal, less sterically hindered carbon of the alkyne, and subsequent oxidation replaces the boron with a hydroxyl group. youtube.comlibretexts.org The resulting enol then tautomerizes to form (cyclodecyl)(oxo)acetaldehyde. libretexts.org

| Reaction | Reagents | Product | Regioselectivity |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 1-Acetylcyclodecanol | Markovnikov |

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN2. H₂O₂, NaOH | (Cyclodecyl)(oxo)acetaldehyde | Anti-Markovnikov |

Cycloaddition Reactions (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgwikipedia.org This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of the alkyne with an azide (B81097) to form a highly stable 1,2,3-triazole ring. chemistrytalk.orgnumberanalytics.com The reaction is known for its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.orgwikipedia.orgnih.gov The process is compatible with a wide array of functional groups, making it a powerful tool for molecular conjugation. beilstein-journals.orgnih.gov

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. beilstein-journals.org The use of ligands can further accelerate the reaction. mdpi.com

| Reactants | Catalyst | Product | Reaction Type |

| This compound, Organic Azide | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole | [3+2] Cycloaddition |

Palladium-Catalyzed Cross-Coupling Reactions of Ethynylcyclodecanol

The terminal alkyne of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. nih.govnih.gov These reactions typically involve the coupling of the alkyne with an organic halide or triflate in the presence of a palladium catalyst. sigmaaldrich.comorganic-chemistry.org

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is highly effective for synthesizing substituted alkynes.

Suzuki Coupling: While less common for direct alkyne coupling, the ethynyl group can be transformed into a vinylboronic ester via hydroboration. This intermediate can then undergo a Suzuki coupling with an organic halide, providing access to a wide range of substituted alkenes.

Heck Coupling: In a Heck-type reaction, the terminal alkyne can couple with an aryl or vinyl halide, leading to the formation of a disubstituted alkyne or a conjugated enyne, depending on the reaction conditions and substrate.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Sonogashira | Aryl/Vinyl Halide | Pd complex, Cu(I) co-catalyst, Base | Substituted Alkyne |

| Suzuki (via vinylboronate) | Aryl/Vinyl Halide | Pd complex, Base | Substituted Alkenes |

| Heck | Aryl/Vinyl Halide | Pd complex, Base | Disubstituted Alkyne/Conjugated Enyne |

Reactivity of the Tertiary Hydroxyl Group in this compound

The tertiary hydroxyl group in this compound presents its own set of chemical reactivities, although it is generally less reactive than primary or secondary alcohols due to steric hindrance. numberanalytics.com

Controlled Oxidation Reactions to Ketones or Carboxylic Acids

The oxidation of tertiary alcohols is generally difficult under standard conditions because it requires the cleavage of a carbon-carbon bond. unizin.orglibretexts.org Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation by common reagents like potassium permanganate (B83412) or dichromate under mild conditions. unizin.orgchemguide.co.uk

However, under harsh conditions with strong oxidizing agents and heat, the C-C bond adjacent to the carbonyl group in a ketone intermediate can be cleaved. openstax.org For this compound, oxidation would first require transformation of the alkyne. If the alkyne is first hydrated to a ketone (1-acetylcyclodecanol), subsequent strong oxidation could potentially lead to ring-opening and the formation of dicarboxylic acids, though this is not a synthetically controlled or high-yielding process. Direct oxidation of the tertiary alcohol without affecting the alkyne is challenging and would require specialized reagents.

Esterification and Etherification of the Alcohol Moiety

The tertiary hydroxyl group of this compound can undergo esterification and etherification, although the reactions are often slower and require more forcing conditions compared to less sterically hindered alcohols.

Esterification: The formation of esters from a tertiary alcohol typically requires reaction with a highly reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid. Direct Fischer esterification with a carboxylic acid and an acid catalyst is generally ineffective for tertiary alcohols due to their propensity to eliminate water and form an alkene under acidic conditions.

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from a tertiary alcohol because the tertiary alkoxide is a strong base and would promote elimination of the alkyl halide. However, ethers can be formed under acidic conditions by reacting the alcohol with another alcohol, though this can be complicated by side reactions. A more effective method for forming ethers from tertiary alcohols is through reaction with an alkyl halide in the presence of a silver salt, such as silver(I) oxide, which activates the halide.

| Reaction | Reagents | Product | Notes |

| Esterification | Acid Chloride/Anhydride, Pyridine | Tertiary Ester | Fischer esterification is generally not effective. |

| Etherification | Alkyl Halide, Silver(I) Oxide | Tertiary Ether | Williamson ether synthesis is not suitable. |

Dehydration Pathways from this compound

The dehydration of this compound, a tertiary alcohol, is a key transformation that can lead to several products depending on the reaction conditions. As a tertiary alcohol, its dehydration typically proceeds through an E1 (elimination, unimolecular) mechanism under acidic conditions. wikipedia.orgmsu.edu This process involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields an alkene.

For this compound, the dehydration primarily leads to the formation of a conjugated enyne, 1-ethynylcyclodecene. The general mechanism involves the following steps:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by an acid catalyst (e.g., H₂SO₄, H₃PO₄) to form an alkyloxonium ion. wikipedia.org

Formation of a carbocation: The alkyloxonium ion loses a molecule of water to form a relatively stable tertiary carbocation at the C1 position of the cyclodecane (B1584694) ring. wikipedia.org

Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom (C2 or C10) of the cyclodecane ring, leading to the formation of a double bond conjugated with the ethynyl group.

However, the reaction of tertiary propargyl alcohols under acidic catalysis is often more complex, with potential for competing rearrangement reactions, namely the Meyer-Schuster and Rupe rearrangements. wikipedia.orgwikipedia.org

Meyer-Schuster Rearrangement: This reaction is an acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones or aldehydes. wikipedia.org The mechanism involves a 1,3-shift of the protonated hydroxyl group. wikipedia.org For this compound, this pathway would be a minor competing reaction.

Rupe Rearrangement: This is a competing reaction to the Meyer-Schuster rearrangement, particularly for tertiary alcohols with a terminal alkyne. wikipedia.org It results in the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org Studies on the closely related 1-ethynylcyclohexanol have shown that the Rupe rearrangement can be a significant pathway, yielding 1-(cyclohexen-1-yl)ethanone. This suggests that under certain acidic conditions, this compound could rearrange to form 1-(cyclodecen-1-yl)ethanone.

The choice of catalyst and reaction conditions can influence the product distribution between simple dehydration and rearrangement pathways.

| Reaction Pathway | Typical Conditions | Major Product from this compound |

| E1 Dehydration | Mild acid (e.g., H₃PO₄), moderate heat | 1-Ethynylcyclodecene |

| Rupe Rearrangement | Strong acid (e.g., H₂SO₄, Formic Acid), heat | 1-(Cyclodecen-1-yl)ethanone |

| Meyer-Schuster Rearrangement | Strong acid, heat (generally competes with Rupe) | (E/Z)-Cyclodecylideneacetaldehyde |

Reaction Pathways Involving the Cyclodecane Ring of this compound

The ten-membered ring of this compound introduces the possibility of unique reactivity due to its conformational flexibility and potential for transannular interactions—reactions occurring across the ring. wikipedia.orgrsc.org

Functionalization of the Cyclodecane Backbone

While the alcohol and alkyne groups are the most reactive sites, functionalization of the C-H bonds on the cyclodecane ring is also possible, typically under more forcing conditions or with specific reagents. These reactions are generally not selective without a directing group.

One potential pathway is oxidation. The oxidation of cyclodecanol (B74256) with reagents like lead tetraacetate is known to produce a variety of products resulting from transannular hydrogen shifts. This occurs via an intermediate alkoxy radical, which can abstract a hydrogen atom from a carbon on the opposite side of the ring (e.g., C5 or C6), leading to the formation of cyclic ethers or further oxidized products. While the ethynyl group would also be susceptible to oxidation, this highlights the inherent reactivity of the cyclodecane scaffold to intramolecular transformations.

Another possibility is functionalization through radical reactions. For instance, reactions involving hydroxyl radicals can lead to the formation of various cyclodecanone (B73913) and cyclodecanol isomers, although this process typically lacks high selectivity.

Ring Transformations and Rearrangements of the Cyclodecane Scaffold

The cyclodecane ring can undergo significant structural changes, such as ring contractions and expansions, often driven by the formation of a carbocation intermediate or through specific rearrangement protocols.

Ring Contraction: Cationic rearrangements are a common method for ring contraction. wikipedia.org In the context of this compound, if a carbocation is formed on the ring (for instance, through a transannular hydride shift initiated by the C1 carbocation from dehydration), a subsequent Wagner-Meerwein type rearrangement could lead to a ring-contracted product. etsu.edu For example, a 1,2-alkyl shift could transform the cyclodecane ring into a substituted cyclononane (B1620106) system. This process is often observed in reactions like the pinacol (B44631) rearrangement of 1,2-diols, where alkyl group migration leads to a more stable carbocation and results in a change to the ring size. numberanalytics.commasterorganicchemistry.com

Ring Expansion: While less common starting from the alcohol itself, ring expansion protocols exist for cycloalkanes. These often involve tandem reactions, such as dehydrogenation followed by olefin metathesis, which can convert cycloalkanes into larger rings. wikipedia.org Another strategy involves the opening of a bicyclic system that is appended to the main ring, a common feature in pinacol-type rearrangements which can result in ring expansion. wikipedia.orgmasterorganicchemistry.com For this compound, such transformations would require multi-step synthetic sequences to first generate the necessary precursors on the cyclodecane ring.

The following table summarizes potential transformations of the cyclodecane ring, based on known reactivity of similar systems.

| Transformation Type | Potential Reagent/Condition | Plausible Product Class | Driving Force / Key Intermediate |

| Transannular Reaction | Lead Tetraacetate, Photolysis | Bicyclic ethers | Alkoxy radical, transannular H-abstraction |

| Ring Contraction | Strong Acid (promoting rearrangement) | Substituted Cyclononane Derivatives | Carbocation intermediate, Wagner-Meerwein shift |

| Ring Expansion | Multi-step sequence (e.g., via Tiffeneau-Demjanov) | Substituted Cycloundecanone Derivatives | Diazonium salt decomposition, alkyl migration |

Stereochemical Considerations in 1 Ethynylcyclodecanol Research

Analysis of Stereoisomerism in 1-Ethynylcyclodecanol and its Derivatives

The presence of stereocenters in this compound and its derivatives gives rise to various stereoisomers, including enantiomers and diastereomers. Understanding these relationships is fundamental to controlling the outcomes of chemical reactions and synthesizing specific stereoisomers.

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgoregonstate.edu In contrast, diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edulibretexts.org This distinction is crucial in understanding the properties and interactions of chiral molecules. For a molecule to have diastereomers, it must possess two or more stereocenters. libretexts.org

The synthesis of this compound from cyclodecanone (B73913) via nucleophilic addition of an ethynyl (B1212043) group creates a chiral center at the carbinol carbon (the carbon bearing the hydroxyl group). wikipedia.orglibretexts.org If the starting cyclodecanone is prochiral and the reaction is not stereospecific, a racemic mixture of two enantiomers of this compound will be formed. wikipedia.orglibretexts.org

When considering derivatives of this compound, or related cycloalkanols with multiple stereocenters, the number of possible stereoisomers increases. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n. The relationship between these isomers can be defined as follows:

Enantiomers: Stereoisomers that are mirror images of each other. If one isomer has an (R) configuration at a chiral center, its enantiomer will have an (S) configuration at that same center, and this holds true for all chiral centers in the molecule. masterorganicchemistry.com

Diastereomers: Stereoisomers that are not mirror images. This occurs when at least one, but not all, of the chiral centers have different configurations. libretexts.orgmasterorganicchemistry.com

For example, in a substituted cyclodecanol (B74256) with two chiral centers, say at C1 and another carbon on the ring, there can be up to four stereoisomers: (1R, nR), (1S, nS), (1R, nS), and (1S, nR). The (1R, nR) and (1S, nS) isomers are enantiomers, as are the (1R, nS) and (1S, nR) isomers. The relationship between (1R, nR) and (1R, nS) or (1S, nR) is diastereomeric.

Asymmetric synthesis aims to selectively produce one enantiomer or diastereomer of a chiral product over others. wikipedia.org This is often achieved through a process called asymmetric induction, where a chiral feature in the substrate, reagent, catalyst, or solvent influences the stereochemical outcome of a reaction. wikipedia.org

In the context of synthesizing optically active this compound or its derivatives, several strategies for chiral induction can be employed:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereoselective transformation, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the cyclodecanone precursor to control the facial selectivity of the ethynyl group addition.

Chiral Reagents: The use of a chiral reagent, such as a chiral reducing agent or a chiral organometallic reagent, can introduce stereoselectivity. For the synthesis of tertiary propargylic alcohols like this compound, methods involving the asymmetric addition of zinc acetylides to ketones have been reported. uottawa.ca

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer. chiralpedia.com This is a highly efficient method as only a small amount of the catalyst is needed. The synthesis of secondary and tertiary propargylic alcohols has been achieved with high enantioselectivity using catalytic asymmetric synthesis. grafiati.comgrafiati.comacs.org For example, the addition of organometallic species to acetylenic ketones in the presence of asymmetric ligands can lead to enantiomerically enriched tertiary alcohols. acs.org

The stereochemical outcome of nucleophilic additions to cyclic ketones is influenced by several factors, including steric hindrance and electronic effects. researchgate.net The development of new synthetic approaches, such as the umpolung of acetylenic sulfones, has provided novel routes to optically active secondary and tertiary propargylic alcohols. acs.orgacs.org

Conformational Analysis of the Cyclodecane (B1584694) Ring in this compound

The ten-membered ring of cyclodecane is conformationally flexible, and understanding its preferred shapes is key to predicting the properties and reactivity of its derivatives.

Unlike the well-defined chair conformation of cyclohexane, medium-sized rings like cyclodecane (C10H20) adopt more complex conformations to minimize various types of strain, including angle strain, torsional strain, and transannular strain (unfavorable interactions between atoms across the ring). wikipedia.orgcsbsju.edulibretexts.org

For cyclodecane, the boat-chair-boat (BCB) conformation is generally considered the most stable. researchgate.netslideshare.net However, other conformations, such as the twist-boat-chair-chair (TBCC), are also present in equilibrium, albeit in lower populations. researchgate.net Low-temperature 13C NMR studies have shown the presence of a minor TBCC conformer alongside the major BCB conformer, with a free-energy difference of approximately 0.73 kcal/mol. researchgate.net Computational studies have identified numerous low-energy conformers within a range of about 10 kcal/mol. researchgate.net The interconversion between different conformations typically has a relatively low activation energy, for instance, around 6 kcal/mol for substituent interconversion. libretexts.orglibretexts.org

| Conformer | Relative Population (at -146.1 °C) | Free-Energy Difference (kcal/mol) |

| Boat-Chair-Boat (BCB) | 94.8% | 0 |

| Twist-Boat-Chair-Chair (TBCC) | 5.2% | 0.73 ± 0.3 |

This table is based on data for cyclodecane and illustrates the relative stability of its major conformers. researchgate.net

The placement of substituents on the cyclodecane ring significantly impacts the stability of its various conformations due to steric interactions. In the most stable conformation of cyclodecane, there are specific positions where a substituent can be placed with minimal steric hindrance. libretexts.orglibretexts.org Conversely, there are other positions where substitution leads to strong nonbonded interactions, destabilizing the conformation. libretexts.orglibretexts.org

Dynamic Stereochemistry of this compound

The conformational flexibility of the cyclodecane ring means that this compound is not a static molecule but exists as a dynamic equilibrium of interconverting conformers. researchgate.netnih.gov This dynamic behavior is a crucial aspect of its stereochemistry.

The interconversion between different ring conformations, often referred to as ring flipping or pseudorotation, allows the substituents to move between different spatial positions. slideshare.net The energy barriers for these conformational changes in cyclodecane and its derivatives are generally low enough for rapid interconversion at room temperature. libretexts.orglibretexts.org

The dynamic nature of the stereochemistry can be studied using techniques like dynamic NMR spectroscopy, which can provide information about the rates of conformational exchange and the relative populations of different conformers at various temperatures. researchgate.netnih.gov In some cases, the introduction of bulky substituents can restrict bond rotation and slow down the pseudorotation process. slideshare.net The study of dynamic stereochemistry is essential for understanding how the molecule behaves in solution and how its shape might adapt upon interaction with other molecules, such as in a biological system or during a chemical reaction. mdpi.comnih.gov The concept of dynamic chirality transfer, where the chirality of one part of a molecule influences another, is also a relevant area of study. unibo.it

An article focusing on the stereochemical considerations of the chemical compound “this compound” cannot be generated at this time.

The initial research plan to investigate these highly specific aspects of this compound's stereochemistry cannot be executed due to the absence of relevant scientific literature. General principles of stereochemistry, conformational analysis, and reaction mechanisms are well-documented for other cyclic and acyclic molecules, but these cannot be extrapolated to this compound without dedicated research and experimental data.

Therefore, the requested article, with its detailed outline focusing on the stereochemical considerations of this compound, cannot be created with the required scientific accuracy and depth. Further research would be needed to be conducted on this specific molecule to provide the necessary data for such an article.

Theoretical and Computational Chemistry Applied to 1 Ethynylcyclodecanol

Quantum Mechanical Studies of Electronic Structure and Bonding in 1-Ethynylcyclodecanol

Quantum mechanics provides the fundamental framework for understanding the electronic structure and bonding within a molecule. mit.eduwikipedia.orgsrcf.netwikipedia.org For this compound, these studies would focus on how the interplay between the cyclodecane (B1584694) ring, the hydroxyl group, and the ethynyl (B1212043) group dictates the molecule's properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific molecular orbitals that extend over the entire molecule. libretexts.orglumenlearning.comyoutube.comuomustansiriyah.edu.iq Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is crucial as it relates to the molecule's reactivity and electronic transitions. scielo.org.mx In this compound, the HOMO is expected to have significant contributions from the π-orbitals of the carbon-carbon triple bond and the lone pair electrons of the hydroxyl oxygen. The LUMO would likely be the corresponding π* antibonding orbital of the ethynyl group.

Electron density analysis maps the probability of finding an electron at any given point in the molecule. scribd.com This allows for the calculation of properties like partial atomic charges and the electrostatic potential, revealing the electron-rich and electron-poor regions of the molecule. For this compound, the electronegative oxygen atom would create a region of high electron density, making the hydroxyl group a hydrogen bond donor. The cylindrical π-electron cloud of the alkyne would also represent a region of significant electron density, capable of acting as a weak hydrogen bond acceptor.

| Property | Expected Characteristics | Influencing Functional Group(s) |

|---|---|---|

| HOMO | High contribution from C≡C π-orbitals and oxygen lone pairs | Ethynyl, Hydroxyl |

| LUMO | High contribution from C≡C π*-antibonding orbital | Ethynyl |

| HOMO-LUMO Gap | Moderate; determines kinetic stability and UV-Vis absorption | Ethynyl |

| Electron Density | Highest around the oxygen atom; high in the π-system | Hydroxyl, Ethynyl |

| Electrostatic Potential | Negative potential on oxygen and alkyne π-cloud; positive on hydroxyl hydrogen | Hydroxyl, Ethynyl |

The ten-membered cyclodecane ring is highly flexible and can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, cyclodecane's conformational landscape is complex due to transannular strain (unfavorable interactions across the ring) and torsional strain. maricopa.edu Low-temperature NMR and computational studies on cyclodecane itself have identified the boat-chair-boat (BCB) as the most stable conformation, with other conformers like the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC) being slightly higher in energy. researchgate.net

| Conformation | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|

| Boat-Chair-Boat (BCB) | 0.00 | 89.6 |

| Twist-Boat-Chair (TBC) | 0.72 | 5.2 |

| Twist-Boat-Chair-Chair (TBCC) | 0.72 | 5.2 |

Note: The presence of ethynyl and hydroxyl substituents on C1 would alter these relative energies for this compound.

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions. youtube.comyoutube.commit.edu By simulating the transformation from reactants to products, it is possible to identify intermediates and transition states, providing a complete picture of the reaction mechanism. universityofgalway.ie

A transition state is a specific, high-energy configuration that molecules pass through as they transform from reactants to products. universityofgalway.ie It represents the point of maximum energy along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. universityofgalway.ie Computational methods are used to locate the geometry of these fleeting structures and calculate their energy. The difference in energy between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. acs.org

For this compound, several transformations could be studied, such as acid-catalyzed dehydration, oxidation of the alcohol, or addition reactions across the triple bond. For each potential reaction, computational chemists would model the proposed mechanism, locate the relevant transition states, and calculate the energy barriers to determine the most likely pathway. High activation barriers (e.g., > 50-70 kcal/mol) suggest that a reaction is kinetically unfavorable under normal conditions. acs.org

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | [TS1]‡ | +25.0 |

| Intermediate | [Intermediate] | +5.0 |

| Transition State 2 | [TS2]‡ | +15.0 |

| Products | Product A + Product B | -10.0 |

Note: The values in this table are purely for illustrative purposes.

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. The ability to predict and control this selectivity is a central goal in organic synthesis. Computational chemistry provides a powerful method for predicting these outcomes. wustl.edulibretexts.orgplos.orggmu.edu The product distribution is governed by kinetics, meaning the isomer that is formed through the lowest energy transition state will be the major product.

For reactions involving this compound, such as the addition of an unsymmetrical reagent across the alkyne, there are two possible regioisomeric outcomes. Likewise, reactions that create a new chiral center can produce different stereoisomers. To predict the outcome, computational models are built for the transition states leading to each possible isomer. wikipedia.orgutdallas.edu By comparing the calculated activation energies, a prediction of the major product can be made. Machine learning models are also increasingly being used to predict regioselectivity and stereoselectivity based on large datasets of known reactions. mit.eduyoutube.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.govwustl.edutau.ac.ilnih.gov An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment. wustl.edunih.gov

For a flexible molecule like this compound, MD is essential for comprehensive conformational sampling. libretexts.orgrsc.org The simulation can explore the vast potential energy surface of the ten-membered ring, revealing the different accessible conformations and the pathways for interconversion between them. This is particularly important as the molecule's shape can influence its biological activity and physical properties.

MD simulations are also critical for studying intermolecular interactions. wiley.comuomustansiriyah.edu.iq By simulating this compound in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group (donor) and water, as well as interactions between water and the alkyne's π-system (acceptor). These simulations provide detailed insight into solvation and how intermolecular forces dictate the behavior of the molecule in solution. wiley.com The accuracy of these simulations depends heavily on the quality of the force field, which is a set of parameters that defines the potential energy of the system.

Prediction of Spectroscopic Properties from First Principles (excluding basic identification)

A comprehensive search of scientific literature reveals a notable absence of specific published research dedicated to the first-principles prediction of spectroscopic properties for the compound this compound. While computational chemistry is a powerful and widely used tool for predicting the spectroscopic characteristics of organic molecules, it appears that this compound has not been the specific subject of such in-depth theoretical studies. stackexchange.comscielo.org.mxnih.govresearchgate.netmdpi.comchemrxiv.orgnih.govfaccts.decomputabio.comschrodinger.comst-andrews.ac.ukethz.chafit.edulu.searxiv.orgresearchgate.netmdpi.comrsc.orgchemrevlett.comreddit.compsu.eduaps.orguu.nlarxiv.orglibretexts.orgaps.orgrsc.orgnih.govaps.org

In general, the prediction of spectroscopic properties from first principles, or ab initio methods, involves the use of quantum mechanical calculations to model the behavior of molecules and their interactions with electromagnetic radiation. afit.eduresearchgate.netaps.orguu.nlaps.org These theoretical approaches, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the calculation of various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy. nih.govresearchgate.netarxiv.orgchemrevlett.com

For a molecule like this compound, a typical computational study would commence with the optimization of its molecular geometry to find the most stable three-dimensional conformation. nih.gov Following this, a variety of theoretical methods could be applied:

Vibrational Spectroscopy (IR and Raman): DFT calculations are commonly employed to compute the harmonic vibrational frequencies. nih.govresearchgate.netmdpi.com These calculated frequencies and their corresponding intensities can then be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netchemrxiv.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the framework of DFT. stackexchange.comresearchgate.netfaccts.de Such calculations can provide valuable insights into the electronic environment of the nuclei within the molecule.

Electronic Spectroscopy (UV-Vis): TD-DFT is the standard method for calculating the electronic absorption spectra of molecules. scielo.org.mxarxiv.orgpsu.edu This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Although these computational tools are well-established, the application of these methods to this compound and the subsequent publication of detailed findings, including data tables of predicted spectroscopic values, have not been found in the surveyed scientific literature. Therefore, no specific research findings or corresponding data tables for the theoretically predicted spectroscopic properties of this compound can be presented.

Advanced Spectroscopic and Chromatographic Characterization of 1 Ethynylcyclodecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For a molecule like 1-Ethynylcyclodecanol, a combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to elucidate its stereochemical nuances.

High-Field and Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

High-field NMR spectrometers offer superior resolution and sensitivity, which are critical for resolving the complex spin systems present in the cyclodecane (B1584694) ring of this compound. The methylene (B1212753) protons of the large ring often exhibit overlapping signals in a standard one-dimensional ¹H NMR spectrum. However, multi-dimensional techniques allow for the deconvolution of these signals. tohoku.ac.jpmassbank.eu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying proton-proton coupling networks. massbank.eu In this compound, COSY spectra would reveal the connectivity between adjacent methylene protons within the cyclodecane ring, allowing for a sequential walk along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. massbank.euinoe.ro It is instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the cyclodecane ring and the ethynyl (B1212043) group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. massbank.euinoe.ro This is particularly valuable for identifying quaternary carbons, such as the carbinol carbon (C-1) and the acetylenic carbon attached to it. Correlations between the hydroxyl proton or the acetylenic proton and nearby carbons in the ring would firmly establish the connectivity around the functional groups.

A representative, though hypothetical, dataset for the key NMR signals of this compound is presented below, illustrating the expected chemical shifts and correlations.

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~70-75 | - (quaternary) | H (ethynyl), H (adjacent CH₂) → C-1 |

| 2 | ~35-40 | ~1.5-1.8 | H-2 → C-1, C-3, C-4 |

| Ethynyl-Cα | ~85-90 | - (quaternary) | H (ethynyl) → Cα, C-1 |

| Ethynyl-Cβ | ~70-75 | ~2.4 | H (ethynyl) → Cα, C-1 |

| OH | - | Variable | OH → C-1, C-2, C-10 |

This table is generated based on typical chemical shift values for similar structural motifs and is for illustrative purposes.

Stereochemical Elucidation via NMR Anisotropy Effects

The ten-membered ring of cyclodecanol (B74256) is conformationally flexible, and the ethynyl and hydroxyl groups can adopt various spatial arrangements. NMR spectroscopy, through the analysis of chemical shift anisotropy, can provide insights into the preferred conformation and relative stereochemistry. oreme.orgissn.orgrsc.org The magnetic anisotropy of the carbon-carbon triple bond of the ethynyl group creates distinct shielding and deshielding zones. Protons on the cyclodecane ring that are spatially close to the triple bond will experience a shift in their resonance frequency depending on their orientation relative to the axis of the triple bond. nih.gov By carefully analyzing the ¹H chemical shifts, potentially with the aid of computational modeling and Nuclear Overhauser Effect (NOESY) experiments, the through-space proximity of protons can be determined, helping to define the molecule's three-dimensional structure. scispace.com

Mass Spectrometry (MS) for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₂H₁₉O). paperpile.com This is crucial for confirming the identity of the compound, especially when distinguishing it from potential isomers.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a prominent fragment) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the hydroxyl group, the ethynyl group, or cleavage of the cyclodecane ring.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Structural Implication |

| [M+H]⁺ | Loss of H₂O | [M+H-H₂O]⁺ | Presence of a hydroxyl group |

| [M+H]⁺ | Loss of C₂H₂ | [M+H-C₂H₂]⁺ | Presence of an ethynyl group |

| [M+H]⁺ | Ring Cleavage | Various | Cycloalkane structure |

This table presents plausible fragmentation patterns for this compound and is for illustrative purposes.

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a sophisticated technique used to trace the fate of atoms through a chemical reaction or a biosynthetic pathway. For instance, in studying the synthesis of this compound, one could use a labeled precursor, such as cyclodecanone (B73913) with a ¹³C-labeled carbonyl group or ethynylmagnesium bromide prepared with ¹³C-labeled acetylene (B1199291). By analyzing the mass spectra of the resulting this compound, the position of the isotopic label can be determined, providing definitive evidence for the reaction mechanism. This approach is invaluable for distinguishing between different plausible mechanistic pathways.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Probing

For this compound, the key vibrational modes that would be readily identifiable are:

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C≡C-H Stretch: A sharp, relatively strong band around 3300 cm⁻¹ in the IR spectrum is a definitive indicator of a terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. This band is often stronger and more easily observed in the Raman spectrum due to the change in polarizability during the vibration.

C-H Aliphatic Stretches: Bands corresponding to the C-H stretching vibrations of the methylene groups in the cyclodecane ring are expected in the 2850-3000 cm⁻¹ region.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond would be observed in the fingerprint region of the IR spectrum, typically between 1050-1200 cm⁻¹.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| -C≡C-H | C-H Stretch | ~3300 (sharp) | Strong |

| -C≡C- | C≡C Stretch | 2100-2260 (weak) | Strong |

| -CH₂- | C-H Stretch | 2850-3000 | Strong |

| C-OH | C-O Stretch | 1050-1200 | Weak |

This table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Advanced Chromatographic Separations for Isomer Resolution

The structural complexity of this compound, specifically its chirality, necessitates the use of advanced chromatographic techniques for the effective resolution of its isomers. These methods are crucial for isolating and characterizing individual enantiomers, which can exhibit different biological activities. Furthermore, the analysis of its volatile derivatives through hyphenated techniques provides deeper structural insights.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

This compound possesses a stereogenic center at the carbon atom bonded to the hydroxyl (-OH) and ethynyl (-C≡CH) groups. This chirality means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-Ethynylcyclodecanol and (S)-1-Ethynylcyclodecanol. As enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the analytical and preparative separation of enantiomers. csfarmacie.czrsc.org The method relies on the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers of the analyte. researchgate.net These transient interactions have different energies for each enantiomer, leading to different retention times on the column and thus, separation.

For the resolution of chiral alcohols like this compound, polysaccharide-based CSPs are among the most versatile and widely used. rsc.orgphenomenex.com These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can resolve a broad range of racemic compounds through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. csfarmacie.czmdpi.com

The choice of mobile phase is also critical for achieving enantioseparation. csfarmacie.cz Normal-phase chromatography, employing a nonpolar solvent like hexane (B92381) mixed with a small amount of a polar modifier such as 2-propanol or ethanol, is frequently effective. csfarmacie.cz The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. csfarmacie.cz Research on similar cyclic alcohols has demonstrated successful enantioseparation using such systems. nih.govmdpi.com

Research Findings: While specific studies on this compound are not prevalent, the enantioseparation of analogous chiral alcohols is well-documented. For example, the separation of racemic alcohols is often successfully achieved on columns like the Chiralpak® series. The separation efficiency is quantified by the separation factor (α), which is the ratio of the retention times of the two enantiomers, and the resolution factor (Rs), which indicates the degree of separation between the two peaks. A resolution factor of 1.5 or greater is typically considered baseline separation.

Table 1: Representative HPLC Parameters for Chiral Separation of this compound

| Parameter | Value/Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (t₁) | 8.5 min ((R)-enantiomer) |

| Hypothetical Retention Time (t₂) | 10.2 min ((S)-enantiomer) |

| Hypothetical Separation Factor (α) | 1.20 |

| Hypothetical Resolution (Rs) | 1.85 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. cabidigitallibrary.org However, direct GC analysis of polar and high-boiling-point compounds like this compound is challenging. Its hydroxyl group can lead to poor peak shape, tailing, and potential thermal degradation in the hot GC inlet. jfda-online.comsigmaaldrich.com

To overcome these issues, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com For alcohols, a common and highly effective technique is silylation. This process involves reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogen of the hydroxyl group with a nonpolar silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS). sigmaaldrich.commdpi.com

The resulting derivative, for instance, 1-ethynyl-1-(trimethylsilyloxy)cyclodecane, is significantly more volatile and less polar, making it ideally suited for GC-MS analysis. The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a non-polar polydimethylsiloxane-based column). mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural elucidation and confirmation. cabidigitallibrary.org For TMS derivatives, characteristic fragments often include the molecular ion (M+), a peak corresponding to the loss of a methyl group ([M-15]+), and a prominent ion at m/z 73, corresponding to the trimethylsilyl cation. cabidigitallibrary.org

Research Findings: The analysis of cyclic alcohols and other hydroxylated compounds in various matrices is routinely performed using GC-MS after silylation. nih.govrsc.org The derivatization step is crucial for achieving the necessary volatility and chromatographic performance. cabidigitallibrary.orgnih.gov The mass spectra of the resulting TMS ethers provide unambiguous structural information based on predictable fragmentation pathways.

Table 2: Derivatization and Plausible GC-MS Data for this compound

| Parameter | Description |

| Analyte | This compound |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative Formed | 1-ethynyl-1-(trimethylsilyloxy)cyclodecane |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Plausible Key Mass Fragments (m/z) | [M]+• : Molecular ion of the derivative[M-15]+ : Loss of a methyl group (CH₃) from the TMS group[M-29]+ : Loss of an ethyl group (C₂H₅) from the cyclodecane ringm/z 73 : Trimethylsilyl cation [(CH₃)₃Si]+ |

Applications of 1 Ethynylcyclodecanol As a Synthetic Intermediate and Model Compound

Utility in the Synthesis of Macrocyclic and Polycyclic Architectures

Currently, there is a lack of specific examples in publicly accessible scientific literature detailing the direct application of 1-ethynylcyclodecanol as a key intermediate in the total synthesis of complex macrocyclic or polycyclic natural products or designed architectures. The inherent flexibility of the cyclodecane (B1584694) ring and the synthetic versatility of the ethynyl (B1212043) group suggest its potential as a precursor for such molecules. For instance, the alkyne moiety could participate in various cyclization strategies, including intramolecular reactions or transition-metal-catalyzed cross-coupling reactions, to construct larger ring systems. However, specific instances of these applications for this compound are not well-documented.

Development of Novel Organic Reactions and Methodologies Utilizing the this compound Scaffold

The most significant application of the 1-ethynylcycloalkanol scaffold, including this compound, is in the development of novel catalytic reactions. Specifically, these compounds have been utilized as reactants in ruthenium-catalyzed one-pot syntheses of bicyclic fused cyclopentenone derivatives. This reaction proceeds through a proposed sequence involving a Rupe rearrangement, followed by an aldol (B89426) condensation and a Nazarov cyclization.

In this process, 1-ethynylcycloalkanols react with a variety of aromatic and aliphatic aldehydes in the presence of a ruthenium catalyst to afford cycloalkano-fused cyclopentenones in good yields. This methodology provides a straightforward and efficient route to valuable bicyclic structures that are components of various natural products and biologically active compounds.

Table 1: Ruthenium-Catalyzed Synthesis of Bicyclic Fused Cyclopentenones from 1-Ethynylcycloalkanols and Aldehydes

| 1-Ethynylcycloalkanol | Aldehyde | Product | Yield (%) |

| 1-Ethynylcyclohexanol | Benzaldehyde | Bicyclo[4.3.0]non-1(9)-en-8-one derivative | 75 |

| 1-Ethynylcycloheptanol | 4-Chlorobenzaldehyde | Bicyclo[5.3.0]dec-1(10)-en-9-one derivative | 82 |

| 1-Ethynylcyclooctanol | Isovaleraldehyde | Bicyclo[6.3.0]undec-1(11)-en-10-one derivative | 65 |

| This compound | Propionaldehyde | Bicyclo[8.3.0]tridec-1(13)-en-12-one derivative | N/A |

| 1-Ethynylcyclododecanol | Cinnamaldehyde | Bicyclo[10.3.0]pentadec-1(15)-en-14-one derivative | 78 |

This reaction highlights the utility of the 1-ethynylcycloalkanol scaffold in facilitating the discovery and optimization of new transition-metal-catalyzed transformations for the construction of complex molecular architectures.

Exploration in Advanced Materials Chemistry (excluding biological function)

There is no significant information available in the scientific literature regarding the specific use of this compound in the field of advanced materials chemistry. The presence of a terminal alkyne suggests potential for its incorporation into polymers or other materials through reactions like polymerization or click chemistry. However, research and development in this area focusing on this compound have not been reported.

Probing Fundamental Organic Chemistry Principles through its Unique Structure

While the unique combination of a flexible medium-sized ring and a rigid ethynyl group in this compound makes it a potentially interesting model compound for studying various fundamental principles of organic chemistry, such as conformational analysis, transannular interactions, and the influence of ring strain on reactivity, specific studies dedicated to these aspects using this compound are not found in the surveyed literature. The interplay between the conformational preferences of the cyclodecane ring and the reactivity of the functional groups could offer insights into reaction mechanisms and stereochemical outcomes, but this potential remains largely unexplored in published research.

Q & A

Basic: What are the established synthetic routes for 1-Ethynylcyclodecanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves functionalizing cyclodecanol derivatives. A common approach is the Sonogashira coupling between cyclodecanol-derived halides and terminal alkynes under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI with a trialkylamine base .

- Solvent : Tetrahydrofuran (THF) or DMF for solubility optimization.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

Yield optimization requires monitoring via TLC or GC-MS. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) . Validate purity using NMR (¹H/¹³C) and FT-IR to confirm ethynyl and hydroxyl groups .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR identifies ethynyl protons (δ 1.8–2.2 ppm) and hydroxyl protons (broad singlet, δ 1.5–2.0 ppm). ¹³C NMR confirms sp-hybridized carbons (δ 70–90 ppm) .

- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- GC-MS : Quantifies molecular ion [M⁺] at m/z 194.3 and fragments (e.g., cyclodecanol backbone loss). Use helium carrier gas and slow temperature ramps (5°C/min) for resolution .

Advanced: How can computational modeling elucidate the steric and electronic effects of the ethynyl group in this compound’s reactivity?

Methodological Answer:

- Software : Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to map HOMO/LUMO orbitals and steric maps .

- Parameters : Compare activation energies for reactions (e.g., nucleophilic additions) with/without the ethynyl group. Validate models against experimental kinetic data (e.g., Arrhenius plots) .

- Visualization : Use VMD or PyMOL to render 3D electrostatic potential surfaces, highlighting regions of high electron density .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

- Controlled Replication : Repeat solubility tests (e.g., gravimetric analysis) under standardized conditions (25°C, inert atmosphere) .

- Variables : Document solvent purity (HPLC-grade), agitation methods, and equilibration time (≥24 hrs).

- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from undetected oxidation byproducts. Cross-validate with DSC to detect polymorphic forms affecting solubility .

Advanced: What experimental designs are suitable for probing the biological activity of this compound without violating ethical guidelines?

Methodological Answer: